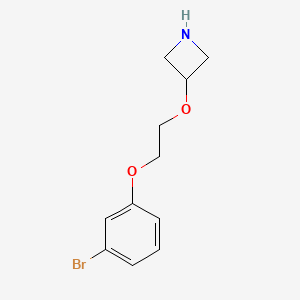

3-(2-(3-Bromophenoxy)ethoxy)azetidine

CAS No.:

Cat. No.: VC18260532

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 3-[2-(3-bromophenoxy)ethoxy]azetidine |

| Standard InChI | InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2 |

| Standard InChI Key | JEAHKHNMAUHJRV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)OCCOC2=CC(=CC=C2)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(2-(3-Bromophenoxy)ethoxy)azetidine consists of an azetidine ring (a four-membered secondary amine) functionalized at the C3 position with a 2-(3-bromophenoxy)ethoxy group. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound amenable to further cross-coupling reactions .

Table 1: Key Structural and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-[2-(3-bromophenoxy)ethoxy]azetidine |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| CAS Registry Number | 1343908-70-2 |

| SMILES | C1C(CN1)OCCOC2=CC(=CC=C2)Br |

| InChI Key | JEAHKHNMAUHJRV-UHFFFAOYSA-N |

The stereochemistry of the azetidine ring remains undefined in available literature, though synthetic methods for analogous compounds often exploit stereospecific C–H functionalization .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Azetidine Ring Strain: The four-membered ring’s inherent angle strain (~90°) increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions .

-

Bromine Electrophilicity: The para-bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling diversification of the phenyl moiety .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value/Description |

|---|---|

| LogP (Octanol-Water) | ~2.3 (estimated via PubChem) |

| Water Solubility | Low (<1 mg/mL at 25°C) |

| Melting Point | Not reported |

| Stability | Sensitive to strong acids/bases |

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s bromophenyl group serves as a handle for diversification:

-

Cross-Coupling: Pd-mediated reactions can replace bromine with aryl, vinyl, or alkyl groups.

-

Peptidomimetics: Azetidines are used as proline analogs to modulate peptide conformation .

Future Directions

Research Opportunities

-

Activity Screening: Evaluate efficacy against malaria, bacterial pathogens, or cancer cell lines.

-

Synthetic Optimization: Develop enantioselective routes to access stereoisomers for SAR studies.

-

Prodrug Design: Mask the secondary amine with bioreversible groups to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume